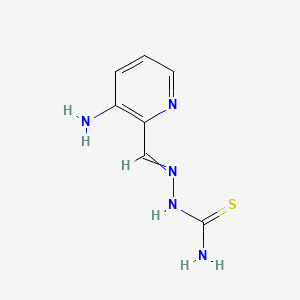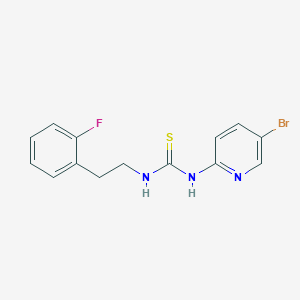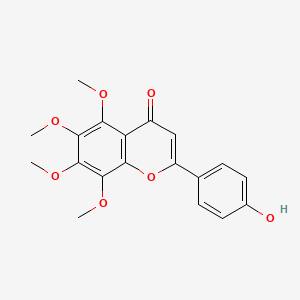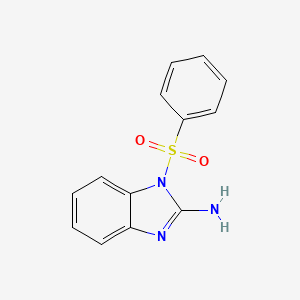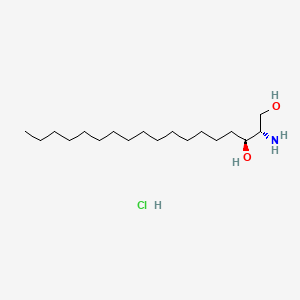
Safingol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Safingolhydrochlorid, auch bekannt als L-threo-Dihydrosphingosinhydrochlorid, ist ein Lyso-Sphingolipid-Proteinkinase-Inhibitor. Es hat sich als vielversprechend im Bereich der Medizin gezeigt, insbesondere als Antitumormittel. Safingolhydrochlorid ist ein farbloser Feststoff mit der Summenformel C18H39NO2·HCl .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Es gibt zwei allgemeine Synthesewege für Safingolhydrochlorid:
Diastereoselektive oder Enantioselektive Methoden: Diese Methoden führen direkt zum gewünschten Produkt.
Nicht-Stereoselektive Methoden: Diese Methoden führen zu racemischen Gemischen, die anschließend einer Racematspaltung unterzogen werden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für Safingolhydrochlorid sind nicht umfassend dokumentiert. Die großtechnische Herstellung umfasst die sorgfältige Auswahl von Lösungsmitteln zur Umkristallisation von Diastereomerengemischen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Safingolhydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Safingol kann oxidiert werden, um reaktive Sauerstoffspezies (ROS) zu bilden.
Reduktion: Katalytische Hydrierung wird bei seiner Synthese verwendet.
Substitution: Safingol kann die Proteinkinase C hemmen, indem es mit Phorboldibutyrat an regulatorischen Domänen konkurriert.
Häufige Reagenzien und Bedingungen
Oxidation: Reaktive Sauerstoffspezies (ROS) werden während der inhibitorischen Wirkung von Safingol gebildet.
Reduktion: Katalytische Hydrierung wird bei der Synthese von Safingol aus Nitroaldol-Zwischenprodukten verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von ROS.
Reduktion: Bildung von L-threo-Dihydrosphingosin aus Nitroaldol-Zwischenprodukten.
Wissenschaftliche Forschungsanwendungen
Safingolhydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Biologie: Induziert Autophagie und Zelltod in soliden Tumorzellen.
Medizin: Zeigt Antitumorpotenzial durch Modulation der Multidrug-Resistenz und Induktion von Nekrose.
Industrie: Wird in der Forschung zur Entwicklung neuer Krebstherapien eingesetzt.
Wirkmechanismus
Safingolhydrochlorid entfaltet seine Wirkungen durch die Hemmung der Proteinkinase C und der Phosphoinositid-3-Kinase (PI3k). Es konkurriert kompetitiv mit Phorboldibutyrat an regulatorischen Domänen der Proteinkinase-C-Familie und hemmt die Aktivierung von Enzymen wie PKCβ-I, PKCδ und PKCε . Zusätzlich hemmt Safingol die Glukoseaufnahme, was zu oxidativem Stress und der Bildung von ROS führt, die synergistisch zur Induktion von Autophagie beitragen .
Wirkmechanismus
Safingol hydrochloride exerts its effects by inhibiting protein kinase C and phosphoinositide 3-kinase (PI3k). It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of enzymes such as PKCβ-I, PKCδ, and PKCε . Additionally, safingol inhibits glucose uptake, resulting in oxidative stress and the generation of ROS, which synergize to induce autophagy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sphingosin: Ein natürlich vorkommendes Sphingolipid, das auch die Proteinkinase C hemmt.
Ceramid: Ein weiteres Sphingolipid, das an der Zellsignalisierung und Apoptose beteiligt ist.
Sphingosin-1-Phosphat (S1P): Ein Sphingolipid-Metabolit, der Zellwachstum und -proliferation fördert.
Einzigartigkeit
Safingolhydrochlorid ist einzigartig in seiner Fähigkeit, Autophagie und Zelltod in Krebszellen zu induzieren, indem es sowohl den Proteinkinase-C- als auch den PI3k-Signalweg hemmt . Im Gegensatz zu Sphingosin und Ceramid hat Safingol in klinischen Studien für seine Antitumoreigenschaften Potenzial gezeigt .
Eigenschaften
CAS-Nummer |
139755-79-6 |
|---|---|
Molekularformel |
C18H40ClNO2 |
Molekulargewicht |
338.0 g/mol |
IUPAC-Name |
(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |
InChI-Schlüssel |
BEHHCQFBLOARIX-APTPAJQOSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |
| 139755-79-6 | |
Synonyme |
2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)
![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)

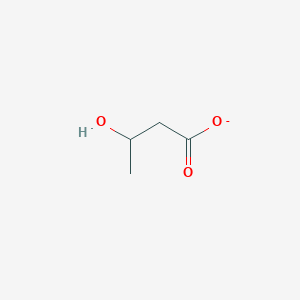
![N-(2-furanylmethyl)-2-[[5-[(2-methyl-1H-indol-3-yl)methyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1226726.png)
![5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)
![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)
![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B1226733.png)
![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)
